2-(benzylsulfanyl)-4-bromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-4-bromobenzoic acid is an organic compound featuring a benzylsulfanyl group and a bromine atom attached to a benzoic acid backbone. This structure gives it interesting properties that are valuable in various fields such as organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(benzylsulfanyl)-4-bromobenzoic acid can be synthesized through several steps starting from readily available chemicals. One common method involves the bromination of 2-(benzylsulfanyl)benzoic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
On an industrial scale, the compound can be produced via a multi-step process involving initial benzylation followed by selective bromination and subsequent purification. Conditions such as temperature, solvent choice, and reaction time are meticulously optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-bromobenzoic acid undergoes various chemical reactions including:
Substitution Reactions: : The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under suitable conditions.
Oxidation: : The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: : Bromine or NBS, often in solvents like dichloromethane.
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: : Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution Products: : Varied depending on the nucleophile used.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-4-bromobenzoic acid has broad applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in organic synthesis and catalysis.
Biology and Medicine: : Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It can act as a lead compound for drug development.
Industry: : Utilized in the preparation of functional materials and polymers, including photoresists and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-bromobenzoic acid varies based on its application:
In Medicinal Chemistry: : It may interact with biological targets by mimicking or inhibiting natural substrates. For example, it could bind to enzymes or receptors, disrupting their normal function.
In Material Science: : The bromine and benzylsulfanyl groups can participate in various reactions to form cross-linked networks or enhance polymer properties.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-4-bromobenzoic acid: : Similar but with a methylsulfanyl group instead of a benzylsulfanyl group. Shows different reactivity and applications.
4-bromobenzoic acid: : Lacks the sulfanyl group, leading to different chemical behavior and uses.
2-(benzylsulfanyl)benzoic acid:
Uniqueness
The presence of both a benzylsulfanyl group and a bromine atom in 2-(benzylsulfanyl)-4-bromobenzoic acid provides unique reactivity profiles, making it a versatile compound in both organic synthesis and material science. The ability to undergo selective substitutions and participate in diverse reactions expands its utility compared to its simpler analogs.
Properties
CAS No. |
1550131-29-7 |
---|---|
Molecular Formula |
C14H11BrO2S |
Molecular Weight |
323.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.